molecular formula C17H24N2O2 B7577624 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone

1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone

Cat. No. B7577624
M. Wt: 288.4 g/mol
InChI Key: ICNXMGWYFKOLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone, also known as PAPP, is a synthetic compound that is widely used in scientific research. This compound has gained significant attention due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.

Mechanism of Action

1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone selectively inhibits the activity of α4β2 nAChRs by binding to the receptor's agonist site. This binding prevents the binding of acetylcholine, the natural agonist of the receptor, leading to a decrease in receptor activity. This decrease in receptor activity has been shown to affect cognitive function and memory.
Biochemical and Physiological Effects:
1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone has been shown to affect cognitive function and memory in animal models. Specifically, 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone has been shown to impair spatial learning and memory in rats. 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play critical roles in cognitive function and mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone in lab experiments is its high selectivity for α4β2 nAChRs. This selectivity allows researchers to study the specific effects of nAChR modulation on cognitive function and memory. However, one limitation of using 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone is its potential toxicity. 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone has been shown to be toxic in high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone. One direction is to investigate the potential therapeutic applications of 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another direction is to study the effects of 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone on other neurotransmitter systems, such as the GABAergic system, which may have implications for the treatment of anxiety and depression. Additionally, further research is needed to investigate the potential toxicity of 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone and to develop safer alternatives for use in lab experiments.

Synthesis Methods

1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone is synthesized by reacting 2-piperidone with 2-phenylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with 4-chlorobutyryl chloride to yield 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone. This synthesis method has been optimized to produce high yields of 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone with high purity.

Scientific Research Applications

1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone is widely used in scientific research as a tool to study the function of acetylcholine receptors in the brain. Specifically, 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone is used to selectively inhibit the activity of α4β2 nicotinic acetylcholine receptors (nAChRs), which play a critical role in cognitive function, learning, and memory. 1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone has also been used to study the effects of nAChR modulation on nicotine addiction and withdrawal.

properties

IUPAC Name

1-(2-phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(13-21-15-8-10-18-11-9-15)19-12-4-7-16(19)14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNXMGWYFKOLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)COC2CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylpyrrolidin-1-yl)-2-piperidin-4-yloxyethanone

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